N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide
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Overview
Description
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide is a versatile chemical compound with a unique structure that enables its application in various fields, such as drug discovery, material synthesis, and biological studies. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.
Scientific Research Applications
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide typically involves the condensation of 2-ethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst, followed by acetylation of the resulting intermediate. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetyl group, forming new derivatives.
Mechanism of Action
The mechanism of action of N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide can be compared with other chromen-4-one derivatives, such as:
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may result in different biological activities.
N-[2-(2-methoxyphenyl)-4-oxochromen-7-yl]acetamide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-17-7-5-4-6-15(17)19-11-16(22)14-9-8-13(20-12(2)21)10-18(14)24-19/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYPUWXZVXRXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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